8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an imidazo[1,5-a]pyrimidine core with a phenyl group at the 4-position and a carbamoyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as amidines and α-haloketones, under acidic or basic conditions. The phenyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid
4-Pyrimidinecarboxylic acid
Uniqueness: 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its phenyl group, which imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
8-carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(14(20)21)6-10(18(13)7-16-11)8-4-2-1-3-5-8/h1-7H,(H2,15,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQVKBCREBIVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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